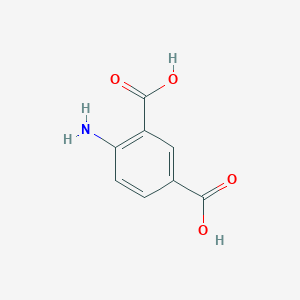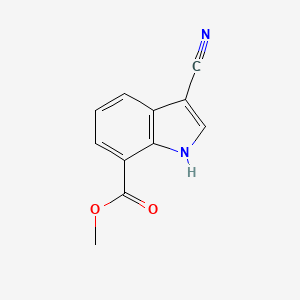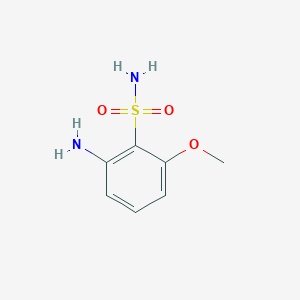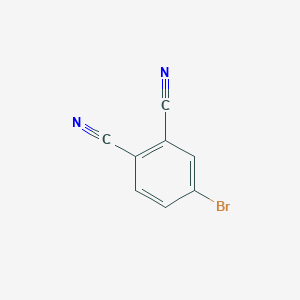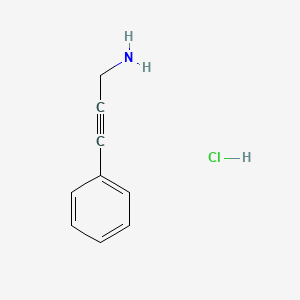
Clorhidrato de 3-fenil-2-propino-1-amina
Descripción general
Descripción
3-Phenyl-2-propyn-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-2-propyn-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-propyn-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C9H10ClN C_9H_{10}ClN C9H10ClN
, sirve como un bloque de construcción versátil en varios campos de investigación .Celdas solares de perovskita sin plomo
Una aplicación reciente en energía renovable es el uso de Clorhidrato de 3-fenil-2-propino-1-amina en el desarrollo de células solares de perovskita sin plomo . Los investigadores han descubierto que agregar este compuesto a películas de perovskita de yoduro de formamidinio y estaño puede mejorar la eficiencia y la estabilidad de las células solares. Ayuda a crear cristales más grandes y orientados dentro de la película, mejorando el rendimiento general de las células solares.
Materiales autocurativos
La adición de This compound a ciertos materiales puede impartir propiedades de autocuración . En el contexto de las células solares, esto significa que la eficiencia de las células se puede recuperar después de la degradación colocándolas en una atmósfera inerte. Esta propiedad es muy beneficiosa para extender la vida útil de los dispositivos y reducir los costos de mantenimiento.
Mecanismo De Acción
Target of Action
The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
3-Phenyl-2-propyn-1-amine hydrochloride acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Action Environment
The action, efficacy, and stability of 3-Phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .
Safety and Hazards
Direcciones Futuras
Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.
Análisis Bioquímico
Biochemical Properties
3-Phenyl-2-propyn-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of dopamine beta-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key neurotransmitter in the nervous system. By inhibiting this enzyme, 3-Phenyl-2-propyn-1-amine hydrochloride can modulate the levels of dopamine and norepinephrine, impacting various physiological processes. The compound interacts with the active site of dopamine beta-hydroxylase, preventing the enzyme from catalyzing the conversion of dopamine .
Cellular Effects
The effects of 3-Phenyl-2-propyn-1-amine hydrochloride on cells are profound. It influences cell function by altering neurotransmitter levels, which can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, the inhibition of dopamine beta-hydroxylase leads to increased dopamine levels and decreased norepinephrine levels, which can impact neuronal communication and other cellular processes. This modulation of neurotransmitter levels can have various effects on different cell types, including neurons and other cells in the nervous system .
Molecular Mechanism
At the molecular level, 3-Phenyl-2-propyn-1-amine hydrochloride exerts its effects by binding to the active site of dopamine beta-hydroxylase . This binding prevents the enzyme from converting dopamine to norepinephrine, leading to altered levels of these neurotransmitters. The inhibition of dopamine beta-hydroxylase by 3-Phenyl-2-propyn-1-amine hydrochloride is a key mechanism through which this compound influences biochemical and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-2-propyn-1-amine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 3-Phenyl-2-propyn-1-amine hydrochloride is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of dopamine beta-hydroxylase, resulting in long-term changes in neurotransmitter levels and cellular function .
Dosage Effects in Animal Models
The effects of 3-Phenyl-2-propyn-1-amine hydrochloride in animal models vary with different dosages. At low doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, toxic effects can be observed, including disruptions in neurotransmitter balance and potential neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve significant inhibition of dopamine beta-hydroxylase .
Metabolic Pathways
3-Phenyl-2-propyn-1-amine hydrochloride is involved in metabolic pathways related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. By inhibiting dopamine beta-hydroxylase, 3-Phenyl-2-propyn-1-amine hydrochloride affects the balance of dopamine and norepinephrine, which are critical components of these metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Phenyl-2-propyn-1-amine hydrochloride is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of 3-Phenyl-2-propyn-1-amine hydrochloride, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Phenyl-2-propyn-1-amine hydrochloride is an important aspect of its activity . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s function, as it may interact with different biomolecules depending on its subcellular distribution .
Propiedades
IUPAC Name |
3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMJZCFMAEDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474700 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30011-36-0 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


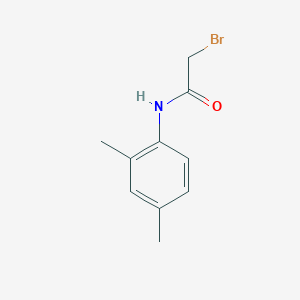
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
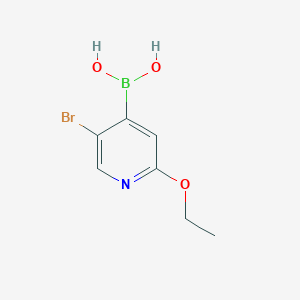


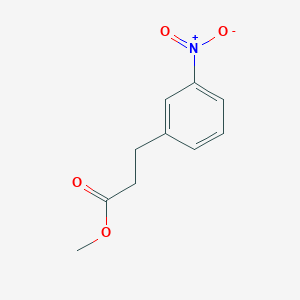


![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
